molecular formula C6H9ClF2N2O B2714039 Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride CAS No. 2007920-29-6

Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride

Cat. No.: B2714039
CAS No.: 2007920-29-6
M. Wt: 198.6
InChI Key: OZHKDLXIGHRCPA-RIHPBJNCSA-N
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Description

Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride (CAS 1820581-34-7) is a bicyclic secondary amine hydrochloride salt with a hexahydropyrrolo[3,4-c]pyrrol-1-one core and two fluorine atoms at the 3A and 6A positions. Its molecular formula is C₆H₁₀ClF₂N₂O (molecular weight: 182.62 g/mol), and its structure features a saturated pyrrolidine-pyrrolidone fusion, enhancing conformational stability . Predicted physical properties include a density of 1.131 g/cm³ and a boiling point of 337.2±35.0°C, attributed to its polar amide group and fluorine substituents . The hydrochloride salt improves aqueous solubility, making it relevant for pharmaceutical applications.

Properties

IUPAC Name

(3aR,6aS)-3a,6a-difluoro-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O.ClH/c7-5-1-9-3-6(5,8)4(11)10-2-5;/h9H,1-3H2,(H,10,11);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHKDLXIGHRCPA-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CNC(=O)C2(CN1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]2(CNC(=O)[C@@]2(CN1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This reaction is diastereoselective and proceeds efficiently in the presence of an organic photocatalyst . The reaction conditions are mild and environmentally friendly, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Notable Properties
Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride C₆H₁₀ClF₂N₂O 182.62 Fluorine (3A,6A) Amide, Fluorine, Amine (HCl salt) High polarity; predicted boiling point: 337.2°C
Ethyl 1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methyl-5-(3-Nitrophenyl)Pyrrole-3-Carboxylate (6c) C₂₆H₂₂N₄O₄ 454.48 Cyano, Nitro, Phenyl Nitro, Cyano, Ester High melting point (203–205°C); strong electron-withdrawing groups
3,6-Bis(4-Chlorophenyl)-Pyrrolo[3,4-C]Pyrrole-1,4-Dione C₁₆H₁₀Cl₂N₂O₂ 345.17 Chlorophenyl Dione, Chlorine High polarity due to dione groups; potential for H-bonding
endo-3-Methyl-8-Azabicyclo[3.2.1]Octan-3-Ol C₈H₁₅NO 141.21 Methyl, Hydroxy Bicyclic amine, Alcohol Discontinued; structural rigidity from bicyclic system

Pharmacological and Commercial Considerations

  • Bioavailability : The hydrochloride form of the target compound offers advantages in drug formulation over neutral analogs like the dione derivatives .

Research Findings and Implications

  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism compared to nitro or cyano groups, as seen in 6c .
  • Solubility: The hydrochloride salt improves solubility over non-ionic analogs, critical for oral bioavailability .
  • Thermal Stability : The hexahydro core confers higher predicted boiling points than unsaturated analogs (e.g., dione derivatives) .

Notes

  • The discontinued status of the target compound may reflect unresolved synthetic or pharmacological issues .
  • Fluorinated pyrrolidine derivatives remain understudied compared to nitro/cyano-substituted analogs, warranting further research into their biochemical interactions.

Biological Activity

Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride (CAS Number: 2007920-29-6) is a compound that has garnered interest in the scientific community due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H9ClF2N2OC_6H_9ClF_2N_2O. The compound features a pyrrolidine ring system with difluoromethyl groups that may influence its biological interactions.

PropertyValue
Molecular Weight196.60 g/mol
Purity95% or greater
AppearanceWhite to yellow solid
Storage ConditionsAmbient temperature

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiproliferative Effects : Some studies suggest that related pyrrole derivatives can inhibit cell proliferation in cancer cell lines. This activity is often linked to their ability to interfere with cellular signaling pathways or induce apoptosis in malignant cells .
  • Central Nervous System Effects : Compounds within the pyrrolo family have been noted for their analgesic properties and potential as central nervous system depressants. This may be attributed to their interaction with neurotransmitter systems such as GABAergic pathways .

The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, based on related compounds, several potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system, leading to altered neurotransmission and subsequent physiological effects.

Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of pyrrole derivatives on human cancer cell lines, researchers found that certain structural modifications enhanced cytotoxicity. The study highlighted that compounds featuring fluorinated groups exhibited significant inhibition of cell growth in breast and lung cancer models. The mechanism was linked to increased apoptosis rates and disruption of cell cycle progression .

Study 2: CNS Depressant Properties

Another investigation focused on the CNS depressant effects of pyrrole derivatives. The study utilized animal models to assess behavioral changes following administration of these compounds. Results indicated a dose-dependent decrease in locomotor activity and increased sedation levels, suggesting potential therapeutic applications for anxiety disorders or insomnia .

Q & A

Q. What are the recommended methods for synthesizing cis-3A,6A-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride?

Synthesis typically involves cyclization reactions of fluorinated precursors. A Knorr-type reaction using hydrazones and dicarbonyl compounds is effective for forming the bicyclic pyrrolo-pyrrole core . Fluorination steps may employ reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce the cis-difluoro configuration. Post-synthesis, hydrochloride salt formation is achieved via acidification with HCl in anhydrous solvents .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of ¹H/¹³C NMR to confirm the bicyclic framework and fluorine positions. High-resolution mass spectrometry (HRMS) verifies molecular weight (expected ~162.16 g/mol for the free base; add 36.46 g/mol for HCl). X-ray crystallography resolves stereochemistry, particularly the cis-configuration of fluorine atoms .

Q. What solvents and conditions are optimal for solubility and storage?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability testing shows degradation <5% after 6 months at -20°C in inert atmospheres. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the pyrrolidine ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in DPP-IV inhibition assays (e.g., IC₅₀ variability) may arise from differences in enzyme sources (human recombinant vs. tissue-derived) or assay buffers. Standardize protocols using recombinant human DPP-IV and control inhibitors (e.g., sitagliptin). Cross-validate findings with kinetic assays (e.g., fluorescence-based) and molecular docking to confirm binding interactions .

Q. How does the cis-difluoro configuration influence pharmacokinetic properties?

Fluorine atoms enhance metabolic stability by blocking cytochrome P450 oxidation sites. The cis-configuration optimizes steric compatibility with DPP-IV’s hydrophobic S2 pocket, improving binding affinity. In vitro metabolic studies (e.g., liver microsomes) show a half-life >4 hours, while logP calculations (~1.13) suggest moderate blood-brain barrier permeability .

Q. What experimental designs are recommended for stability studies under physiological conditions?

Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-UV at 254 nm. For thermal stability, use TGA/DSC to identify decomposition thresholds (>200°C predicted). Include stress testing with peroxides to assess oxidative robustness .

Q. How can derivatives of this compound be optimized for neuroactive applications?

Modify the pyrrolidine nitrogen with substituents (e.g., alkyl, aryl groups) to enhance histamine receptor binding. Use QSAR models to predict affinity for H₃/H₄ receptors. Validate in ex vivo hippocampal slice assays measuring synaptic plasticity. Prioritize derivatives with >50% inhibition in cAMP modulation assays .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight162.16 (free base) + 36.46 (HCl)HRMS
Density1.131 g/cm³Predicted
pKa16.06 (amine protonation)Computational
LogP1.13HPLC-derived

Table 2: Biological Assay Parameters for DPP-IV Inhibition

ParameterRecommendationRationale
Enzyme SourceRecombinant human DPP-IVConsistency
Assay Buffer50 mM Tris-HCl, pH 7.4Optimal activity
Control InhibitorSitagliptin (IC₅₀ = 18 nM)Benchmarking

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